molecular formula C8H5BrFN B1376914 5-Bromo-2-fluoro-3-methylbenzonitrile CAS No. 1110502-49-2

5-Bromo-2-fluoro-3-methylbenzonitrile

Cat. No.: B1376914
CAS No.: 1110502-49-2
M. Wt: 214.03 g/mol
InChI Key: XPWCPSYTQVBPSU-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-methylbenzonitrile: is an organic compound with the molecular formula C8H5BrFN . It is a derivative of benzonitrile, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-fluoro-3-methylbenzonitrile plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that catalyze such reactions . The compound’s bromine and fluorine atoms make it a suitable candidate for studying halogen bonding interactions with proteins and nucleic acids. These interactions can influence the compound’s binding affinity and specificity towards target biomolecules.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound may alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of specific genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can form covalent or non-covalent bonds with target proteins, leading to inhibition or activation of enzymatic activity. For example, it may inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby affecting the metabolism of other substrates. Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the expression levels of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or moisture. Long-term exposure to the compound can lead to cumulative effects on cellular function, such as alterations in cell growth, differentiation, and apoptosis. These effects can be observed in both in vitro and in vivo studies, providing insights into the compound’s potential therapeutic or toxicological properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxic effects at high doses may include hepatotoxicity, nephrotoxicity, and neurotoxicity, depending on the route of administration and duration of exposure.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, hydrolysis, conjugation, and methylation. These reactions are catalyzed by enzymes such as cytochrome P450s, esterases, and transferases, leading to the formation of metabolites that can be further processed or excreted from the body. The compound’s effects on metabolic flux and metabolite levels can provide insights into its pharmacokinetic and pharmacodynamic properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cells, it can bind to intracellular proteins, lipids, or nucleic acids, influencing its localization and accumulation. The distribution of the compound within tissues can be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-methylbenzonitrile typically involves the bromination and fluorination of 3-methylbenzonitrile. One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of 5-bromo-2-fluorobenzonitrile with a suitable boronic acid derivative under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like tetrahydrofuran, and a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-fluoro-3-methylbenzonitrile can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form biaryl compounds.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Suzuki–Miyaura Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.

Major Products Formed:

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Benzonitriles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: 5-Bromo-2-fluoro-3-methylbenzonitrile is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, it is used to develop new drug candidates, especially those targeting specific enzymes or receptors. Its unique structure allows for the exploration of structure-activity relationships in drug design.

Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals. It is also used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-methylbenzonitrile depends on its application. In Suzuki–Miyaura coupling reactions , the compound acts as an electrophile, where the bromine atom is replaced by a nucleophilic boronic acid derivative under palladium catalysis . This reaction involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

  • 5-Bromo-2-fluorobenzonitrile
  • 2-Fluoro-5-methylbenzonitrile
  • 3-Bromo-4-fluorobenzonitrile

Comparison: 5-Bromo-2-fluoro-3-methylbenzonitrile is unique due to the presence of both bromine and fluorine atoms along with a methyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a different reactivity profile and can be used to synthesize a wider range of derivatives .

Properties

IUPAC Name

5-bromo-2-fluoro-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWCPSYTQVBPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1110502-49-2
Record name 5-Bromo-2-fluoro-3-methyl-benzonitrile
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Synthesis routes and methods

Procedure details

A stirred solution of (E)-5-bromo-2-fluoro-3-methylbenzaldehyde oxime (0.5 g, 2.2 mmol) in acetic anhydride (5.0 mL) was heated to reflux for 18 h. The reaction mixture was diluted with water and extracted with ethyl acetate. The combined ethyl acetate layer was washed with brine and dried over Na2SO4 and concentrated under reduced pressure to afford the crude compound as a light brown gummy material (0.4 g, crude): ESIMS m/z 213.82 ([M+H]+).
Quantity
0.5 g
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5 mL
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Reaction Step One
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0 (± 1) mol
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